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Compound of Interest

Compound Name: 2,2-Dimethyl-4-oxopentanenitrile

Cat. No.: B2769413 Get Quote

CAS Number: 33235-13-1 IUPAC Name: 2,2-Dimethyl-4-oxopentanenitrile

This technical guide provides a comprehensive overview of 2,2-Dimethyl-4-oxopentanenitrile,

a versatile chemical intermediate. The information is tailored for researchers, scientists, and

professionals involved in drug development and organic synthesis.

Chemical Identity and Physical Properties
2,2-Dimethyl-4-oxopentanenitrile is a member of the β-ketonitrile class of compounds,

characterized by a ketone and a nitrile functional group separated by a methylene group.[1] Its

key identifiers and physical properties are summarized below.
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Property Value Source(s)

CAS Number 33235-13-1 [1][2][3]

IUPAC Name
2,2-dimethyl-4-

oxopentanenitrile
[2]

Molecular Formula C₇H₁₁NO [1][2][3]

Molecular Weight 125.17 g/mol [2][3]

Synonyms

2,2-dimethyl4-

oxopentanenitrile,

RefChem:441366,

SCHEMBL1233417

[2]

Melting Point Not available [4]

Boiling Point Not available [4]

Density Not available [4]

Purity (Typical) ≥95% [3]

Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of 2,2-Dimethyl-4-
oxopentanenitrile. The expected spectral features are detailed below.

Spectroscopy Feature Chemical Shift / Frequency

¹H NMR gem-dimethyl group (s, 6H) δ 1.2–1.4 ppm

Methylene group (s, 2H) -

Acetyl group (s, 3H) -

¹³C NMR Nitrile carbon (C≡N) ~120 ppm

Ketone carbonyl (C=O) ~205-220 ppm

IR Spectroscopy Ketone carbonyl (C=O) stretch ~2050 cm⁻¹

Mass Spectrometry GC-MS data available -
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Note: The methylene and acetyl proton chemical shifts are not specified in the search results.

Further experimental data is required for precise assignment.

Synthesis and Experimental Protocols
The primary synthetic route to 2,2-Dimethyl-4-oxopentanenitrile involves the acylation of the

isobutyronitrile anion.[1] This method leverages the formation of a stable carbanion at the α-

position to the nitrile, which then acts as a nucleophile.

General Experimental Protocol: Acylation of
Isobutyronitrile
While a specific protocol for 2,2-Dimethyl-4-oxopentanenitrile is not detailed in the provided

search results, a general procedure for the high-yielding acylation of nitrile anions with

unactivated esters can be adapted. This typically involves the use of a strong, non-nucleophilic

base to deprotonate the nitrile.

Key Steps:

Anion Formation: Isobutyronitrile is treated with a strong base, such as potassium tert-

butoxide (KOt-Bu) or sodium amide, in an anhydrous ethereal solvent (e.g., THF, diethyl

ether) under an inert atmosphere (e.g., argon, nitrogen).[5] The reaction is typically

performed at ambient or reduced temperatures.

Acylation: An acetylating agent, such as ethyl acetate, is added to the solution containing the

isobutyronitrile anion. The anion undergoes nucleophilic acyl substitution at the ester

carbonyl, forming the β-ketonitrile.

Work-up and Purification: The reaction is quenched with an aqueous acid solution. The

product is then extracted with an organic solvent. Purification is commonly achieved through

vacuum distillation or column chromatography on silica gel.

A visual representation of this synthetic workflow is provided below.
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Caption: A generalized workflow for the synthesis of 2,2-Dimethyl-4-oxopentanenitrile.
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Chemical Reactivity and Applications
2,2-Dimethyl-4-oxopentanenitrile is a valuable building block in organic synthesis due to the

presence of two reactive functional groups.[1]

Key Reactive Sites:

Ketone Carbonyl: The electrophilic carbonyl carbon is susceptible to nucleophilic attack,

allowing for reactions such as reductions, Grignard additions, and Wittig reactions.

Methylene Protons (α to ketone): The protons on the carbon adjacent to the ketone (C3) are

acidic and can be removed by a base to form an enolate, which can then participate in

various alkylation and condensation reactions.

Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to a

primary amine. It can also participate in cycloaddition reactions to form heterocyclic systems.

A diagram illustrating the key reactive sites is shown below.

NC-C(CH₃)₂-CH₂-C(=O)-CH₃
Nitrile Group

(Hydrolysis, Reduction)
Acidic Protons

(Enolate Formation)
Ketone Carbonyl

(Nucleophilic Addition)

Click to download full resolution via product page

Caption: Key reactive sites of 2,2-Dimethyl-4-oxopentanenitrile.

Applications in Agrochemicals
A significant application of this compound is as an intermediate in the synthesis of the broad-

spectrum triazole fungicide, metconazole.[1] Structurally related precursors undergo a series of

transformations, including alkylation and cyclization, where the gem-dimethyl group is a key

structural motif that is incorporated into the final product.[1]

Applications in Heterocyclic Chemistry
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As a β-ketonitrile, 2,2-Dimethyl-4-oxopentanenitrile is a precursor for a variety of heterocyclic

compounds.[6] These include, but are not limited to, pyrazoles, pyridines, and isoxazoles,

which are important scaffolds in medicinal chemistry.[6][7]

Biological and Pharmacological Relevance
While there is no specific data on the biological activity of 2,2-Dimethyl-4-oxopentanenitrile,

the broader class of β-ketonitriles is of significant interest to the pharmaceutical industry.

Derivatives of β-ketonitriles have been investigated for a range of therapeutic applications,

including as anti-cancer and anti-inflammatory agents.[6] Their utility as versatile synthetic

intermediates allows for the generation of diverse molecular libraries for drug discovery

programs.[6]

Safety Information
2,2-Dimethyl-4-oxopentanenitrile is classified as hazardous. The following GHS hazard

statements apply:

Hazard Code Statement

H302 Harmful if swallowed

H312 Harmful in contact with skin

H315 Causes skin irritation

H319 Causes serious eye irritation

H332 Harmful if inhaled

Standard laboratory safety precautions, including the use of personal protective equipment

(gloves, safety glasses, and a lab coat), should be strictly followed when handling this

compound. Work should be conducted in a well-ventilated fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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